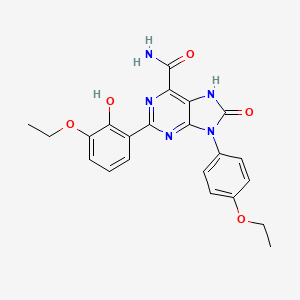
2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , known by its CAS number 869069-38-5, is a member of the purine derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is C21H19N5O5 with a molecular weight of 421.4 g/mol. The structure features a purine core substituted with ethoxy and hydroxyphenyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 869069-38-5 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of purine derivatives. For instance, compounds similar to the one have shown promising activity against various viruses, including influenza and hepatitis C virus (HCV). The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in viral replication processes, such as RNA-dependent RNA polymerase or proteases.
- Research Findings : A study indicated that derivatives with similar structures exhibited significant antiviral effects at low concentrations (EC50 values ranging from 0.2 to 3.6 μM) against HCV and other viruses .
Anticancer Activity
Purine derivatives have also been investigated for their anticancer properties. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.
- Inhibition of Cancer Cell Proliferation : Preliminary data suggest that this compound can inhibit the proliferation of various cancer cell lines.
- Case Studies : In vitro studies demonstrated that similar compounds led to a reduction in cell viability in breast cancer and leukemia models, indicating potential for therapeutic applications .
Antioxidant Activity
The presence of hydroxyl groups in the compound's structure may contribute to its antioxidant properties.
- Mechanism : Antioxidants neutralize free radicals, thereby preventing oxidative stress-related damage in cells.
- Research Evidence : Studies have shown that related compounds exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of the compound:
科学的研究の応用
Research indicates that this compound exhibits significant biological activities, including:
1. Anticancer Properties
- Mechanism of Action : Compounds similar to this purine derivative have shown cytotoxic effects against various cancer cell lines by interfering with DNA synthesis and repair mechanisms. This leads to apoptosis in cancer cells.
- In Vitro Studies : In studies involving HeLa cells and other tumor lines, derivatives have demonstrated IC50 values around 0.5 µM, indicating potent inhibition of macromolecular synthesis ( ).
Table 1: In Vitro Anticancer Activity of Purine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-Ethoxy...) | HeLa | ~0.5 | Inhibition of DNA synthesis |
| Similar Derivative | Various Tumors | ~0.5 | Cytotoxicity through nucleophilic attack |
2. Anti-inflammatory Effects
- The compound may also exhibit anti-inflammatory properties due to its ability to modulate inflammatory pathways. Studies suggest that it can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases ( ).
Case Studies
Study on Cytotoxicity : A notable study evaluated the effects of various purine derivatives on breast cancer cell lines, revealing that compounds with structures similar to 2-(3-ethoxy...) effectively inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of related compounds, demonstrating their efficacy in reducing inflammation markers in vitro, suggesting their role in treating chronic inflammatory conditions.
特性
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-13-10-8-12(9-11-13)27-21-17(25-22(27)30)16(19(23)29)24-20(26-21)14-6-5-7-15(18(14)28)32-4-2/h5-11,28H,3-4H2,1-2H3,(H2,23,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSRDQNTIOSQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













